molecular formula C14H12O2 B1194826 Phenyl phenylacetate CAS No. 722-01-0

Phenyl phenylacetate

Cat. No. B1194826
CAS RN: 722-01-0
M. Wt: 212.24 g/mol
InChI Key: USVNNHYNCCJCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl phenylacetate is an organic compound with the linear formula C6H5CH2CO2C6H5 . It is used as a fragrance ingredient due to its pleasant and fruity aroma . It belongs to the family of esters, which are mainly used in flower fragrance compositions and as fixatives .


Synthesis Analysis

Phenyl phenylacetate can be synthesized by reacting phenol with acetic anhydride or acetyl chloride . Another method involves the hydrolysis of benzyl cyanide . In a specific procedure, a mixture of alcohol, concentrated sulfuric acid, and benzyl cyanide is heated to boiling over a low flame for six to seven hours .


Molecular Structure Analysis

The molecular weight of Phenyl phenylacetate is 212.24 . The SMILES string representation of its structure is O=C(Cc1ccccc1)Oc2ccccc2 .


Chemical Reactions Analysis

Phenylacetate, a related compound, can undergo ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .


Physical And Chemical Properties Analysis

Phenyl phenylacetate is a solid at room temperature . It has a boiling point of 158 °C/7 mmHg and a melting point of 40-42 °C .

Scientific Research Applications

Application in Organic Chemistry

Phenyl phenylacetate, also known as phenylacetic acid, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor .

Method of Application

This compound may be prepared by the hydrolysis of benzyl cyanide .

Results or Outcomes

Endogenously, it is a catabolite of phenylalanine . As a commercial chemical, because it can be used in the illicit production of phenylacetone (used in the manufacture of substituted amphetamines), it is subject to controls in countries including the United States and China .

Application in Pharmaceutical Industry

The sodium salt of phenylacetic acid, sodium phenylacetate, is used as a pharmaceutical drug for the treatment of urea cycle disorders, including as the combination drug sodium phenylacetate/sodium benzoate (Ammonul) .

Method of Application

The specific method of application in the pharmaceutical industry would depend on the specific drug formulation and the disorder being treated.

Results or Outcomes

The use of sodium phenylacetate in the treatment of urea cycle disorders has been shown to be effective, although the specific results would depend on the individual patient and the specifics of their disorder .

Application in Photochemical Reactions

Phenyl phenylacetate and its derivatives in homogeneous solutions result in photo-Fries rearrangement products, phenols and diphenylethane as well as phenyl benzyl ethers .

Method of Application

Photolysis of these esters adsorbed on silica surface leads only to the formation of ortho-hydroxyphenones and phenyl benzyl ethers .

Results or Outcomes

This observation demonstrates that silica surfaces suppress diffusion and rotation of the photogenerated radicals . The rate of the formation of the ortho rearrangement product from the geminate radical pairs adsorbed on silica surfaces is estimated to be 2.0 x 10^8 s^-1 .

Application in Perfumery

Phenyl phenylacetate is used in some perfumes, as it possesses a honey-like odor even in low concentrations .

Method of Application

The specific method of application in perfumery would depend on the specific perfume formulation and the desired scent profile.

Results or Outcomes

The use of Phenyl phenylacetate in perfumes can contribute to a honey-like odor, enhancing the overall scent profile of the perfume .

Application in Medicine

Phenyl phenylacetate is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle .

Method of Application

The specific method of application in medicine would depend on the specific drug formulation and the disorder being treated.

Results or Outcomes

The use of Phenyl phenylacetate in the treatment of urea cycle disorders has been shown to be effective, although the specific results would depend on the individual patient and the specifics of their disorder .

Application in Chemical Reactions

The physicochemical properties of phenylacetic acid have a significant impact on its properties in chemical reactions and on possible applications in science and industry .

Method of Application

The specific method of application in chemical reactions would depend on the specific reaction and the desired products.

Results or Outcomes

The use of Phenyl phenylacetate in chemical reactions can contribute to the formation of various products, depending on the reaction conditions and other reactants .

Safety And Hazards

Phenyl phenylacetate can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

phenyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVNNHYNCCJCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222527
Record name Phenyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl phenylacetate

CAS RN

722-01-0
Record name Phenyl phenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenol (47.9 g) was dissolved in dichloromethane (250 ml) and pyridine (44.3 g). Phenylacetyl chloride (78.8 g) was added with stirring over 40 min., and the resulting mixture allowed to stand at room temperature for 1 hr. The mixture was washed sequentially with water, twice with dilute hydrochloric acid, once with dilute sodium hydroxide solution, and then once with saturated brine. The solution was dried and evaporated to give phenyl phenylacetate 103.3 g., m.pt 39°-41°.
Quantity
47.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
78.8 g
Type
reactant
Reaction Step Two
Quantity
44.3 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl phenylacetate
Reactant of Route 2
Reactant of Route 2
Phenyl phenylacetate
Reactant of Route 3
Reactant of Route 3
Phenyl phenylacetate
Reactant of Route 4
Reactant of Route 4
Phenyl phenylacetate
Reactant of Route 5
Reactant of Route 5
Phenyl phenylacetate
Reactant of Route 6
Reactant of Route 6
Phenyl phenylacetate

Citations

For This Compound
215
Citations
J Yamamoto, M Kishida… - 鳥取大学工学部研究 …, 1991 - repository.lib.tottori-u.ac.jp
2.2 UV irradiation of phenyl phenylacetate 賀 し With loW pressure UV lamp. Each methanol solution of 天レ 0.53,(2.5 mmol ノ/1 22) Was irradiated with■ ow pressure UV lamp (2537 A) …
Number of citations: 0 repository.lib.tottori-u.ac.jp
MK Johnson - Biochemical Journal, 1968 - ncbi.nlm.nih.gov
An enzyme in hen brain hydrolysing phenyl phenylacetate: a possible connection with the delayed neurotoxic effect of some organophosphorus compounds. - PMC … An enzyme in …
Number of citations: 14 www.ncbi.nlm.nih.gov
MK Johnson - Biochemical Journal, 1969 - portlandpress.com
… in vitro is blocked by the prior addition of phenyl phenylacetate. 3. A small proportion of the total activity of hen brain hydrolysing phenyl phenylacetate in vitro was shown to be due to an …
Number of citations: 358 portlandpress.com
CH Tung, YM Ying - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
… The photochemistry of phenyl phenylacetate 1, p-tolyl phenylacetate 2, o-tolyl phenylacetate 3 and phenyl o-tolylacetate 4 was investigated both in homogeneous solution and …
Number of citations: 20 pubs.rsc.org
ER Abbey, AN Lamm, AW Baggett… - Journal of the …, 2013 - ACS Publications
… BN isostere of phenyl phenylacetate and BN1 triphenylmethane were prepared from 5 and characterized. The structural investigation of BN phenyl phenylacetate revealed the presence …
Number of citations: 85 pubs.acs.org
MK Johnson - Biochemical Journal, 1970 - ncbi.nlm.nih.gov
… capable of hydrolysing phenyl phenylacetate. Neurotoxic … respect to hydrolysis of phenyl phenylacetate but does not in … The protein catalyses hydrolysis of phenyl phenylacetate in …
Number of citations: 191 www.ncbi.nlm.nih.gov
CH Tung, XH Wang, YM Ying, ZQ Yang - Research on chemical …, 1995 - Springer
… In the present work, we have studied the photochemistry of phenyl phenylacetate and its derivatives adsorbed on the surface of silica. Silica gel and porous silica are a rigid …
Number of citations: 6 link.springer.com
CD Carrington, MB Abou-Donia - Biochemical journal, 1986 - portlandpress.com
… phenyl phenylacetate were measured. At 37 C, the Km values of NTE for phenyl valerate and phenyl phenylacetate … With either phenyl valerate or phenyl phenylacetate as substrate, the …
Number of citations: 32 portlandpress.com
MK Johnson - Biochemical Pharmacology, 1975 - Elsevier
… Nervous tissue of the hen contains a number of esterases which will hydrolyse phenyl phenylacetate. The two most active were shown to be inhibited by low concentrations of paraoxon …
Number of citations: 136 www.sciencedirect.com
WN Aldridge, MK Johnson - Bulletin of the World Health …, 1971 - ncbi.nlm.nih.gov
… Recent evidence indicates that an essential first step in the production of the lesion is the phosphorylation ofa protein that is able to hydrolyse substrates such as phenyl phenylacetate. …
Number of citations: 48 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.